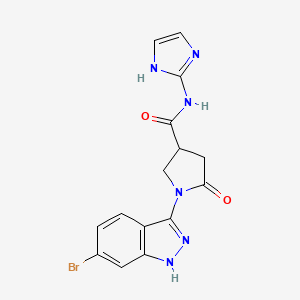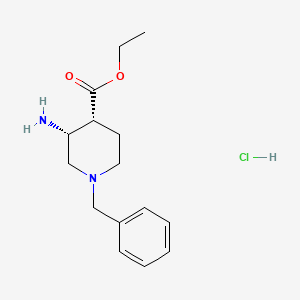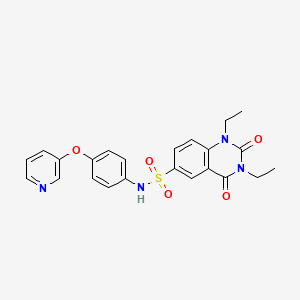![molecular formula C7H16Cl2N2 B14102122 3,9-Diazabicyclo[3.3.1]nonanedihydrochloride](/img/structure/B14102122.png)
3,9-Diazabicyclo[3.3.1]nonanedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Diazabicyclo[331]nonanedihydrochloride is a bicyclic organic compound with the molecular formula C7H16Cl2N2 It is a derivative of 3,9-diazabicyclo[331]nonane, a structure known for its unique bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,9-diazabicyclo[3.3.1]nonanedihydrochloride involves a [3+2] cycloaddition reaction. This method typically includes the reaction of azomethine ylides with aldehydes and activated alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde, and N-benzylmaleimide as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and cycloaddition processes are likely employed to achieve large-scale synthesis. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial production.
化学反応の分析
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonanedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert it into other bicyclic structures.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the bicyclic structure.
科学的研究の応用
3,9-Diazabicyclo[3.3.1]nonanedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 3,9-diazabicyclo[3.3.1]nonanedihydrochloride involves its interaction with molecular targets, such as receptors and enzymes. For instance, derivatives of this compound have been studied as positive allosteric modulators of AMPA receptors, which play a crucial role in cognitive functions and memory . The compound binds to specific sites on the receptor, enhancing its activity and leading to improved synaptic transmission.
類似化合物との比較
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
3,9-Diazabicyclo[3.3.1]nonanedihydrochloride is unique due to its specific bicyclic structure and the presence of two nitrogen atoms within the ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H16Cl2N2 |
|---|---|
分子量 |
199.12 g/mol |
IUPAC名 |
(1S,5R)-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-4-8-5-7(3-1)9-6;;/h6-9H,1-5H2;2*1H/t6-,7+;; |
InChIキー |
TVHJTJFJWDUCHJ-DTQHMAPFSA-N |
異性体SMILES |
C1C[C@@H]2CNC[C@H](C1)N2.Cl.Cl |
正規SMILES |
C1CC2CNCC(C1)N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B14102053.png)
![7-hexyl-6-hydroxy-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14102067.png)
![N-tert-butyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14102075.png)


![(2R)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B14102099.png)
![5-(3-Bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14102103.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B14102104.png)

![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-pentylacetamide](/img/structure/B14102113.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102116.png)
![1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14102118.png)
